molecular formula C11H11BrO2 B8799222 7-Bromo-3,3-dimethylchroman-4-one

7-Bromo-3,3-dimethylchroman-4-one

Cat. No.: B8799222
M. Wt: 255.11 g/mol
InChI Key: UDRQJXYSPMMWIJ-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethylchroman-4-one (CAS 868732-30-3, molecular formula C₁₁H₁₁BrO₂) is a brominated chromanone derivative characterized by a benzopyran-4-one core substituted with a bromine atom at the 7-position and two methyl groups at the 3-position (Figure 1). Chromanones are bioactive scaffolds widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization, while the dimethyl group at the 3-position contributes to steric effects and conformational stability .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-2H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3

InChI Key

UDRQJXYSPMMWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C1=O)C=CC(=C2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table summarizes key structural analogs of 7-bromo-3,3-dimethylchroman-4-one, highlighting differences in substituents, physicochemical properties, and synthesis yields:

Compound Name CAS No. Molecular Formula Substituents (Position) Melting Point (°C) Key Spectral Data (¹H-NMR δ ppm) Yield (%) Reference
This compound 868732-30-3 C₁₁H₁₁BrO₂ Br (7), CH₃ (3,3) N/A N/A N/A
7-Bromo-2,2-dimethylchroman-4-one 130200-01-0 C₁₁H₁₁BrO₂ Br (7), CH₃ (2,2) N/A N/A N/A
5-Methoxy-2,2-dimethylchroman-4-one 98910-61-3 C₁₂H₁₄O₃ OCH₃ (5), CH₃ (2,2) N/A N/A N/A
7-Bromo-2-(4-chlorophenyl)-3-hydroxy-6-iodo-4H-chromen-4-one (3k) N/A C₁₅H₈BrClIO₃ Br (7), Cl (4′-Ph), I (6), OH (3) 282–283 8.15 (s, H-8), 8.49 (s, H-5), 10.09 (s, OH) 81
7-Bromo-3-hydroxy-6-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one (3l) N/A C₁₆H₁₁BrIO₄ Br (7), OCH₃ (4′-Ph), I (6), OH (3) 201–202 6.91 (s, H-8), 9.28 (s, OH) 74
3-Bromo-7-methoxy-4H-chromen-4-one 73220-41-4 C₁₀H₇BrO₃ Br (3), OCH₃ (7) N/A N/A (LogP: 2.56, PSA: 39.44 Ų) N/A
Key Observations:

Substituent Position and Reactivity: The position of bromine and methyl groups significantly influences reactivity. For example, this compound (target compound) and 7-bromo-2,2-dimethylchroman-4-one differ in methyl group placement, altering steric hindrance and electronic effects on the carbonyl group .

Synthetic Efficiency: Yields for halogenated derivatives vary based on substitution complexity. For instance, 3k and 3l were synthesized in 81% and 74% yields, respectively, using multistep protocols involving iodination and aryl coupling .

Spectroscopic Signatures: The ¹H-NMR of 3k shows a downfield-shifted singlet at δ 8.49 ppm for H-5, indicating deshielding due to the adjacent iodine atom . The dimethyl groups in this compound would likely produce distinct methyl proton signals near δ 1.2–1.5 ppm, similar to related dimethylchromanones .

Functional Group Modifications

Bromine vs. Other Halogens:
  • Replacement of bromine with iodine (e.g., 3k , 3l ) increases molecular weight and polarizability, enhancing intermolecular interactions. This is reflected in their higher HRMS values (e.g., 3k : MH⁺ = 476.8386) compared to bromine-only analogs .
  • Methoxy groups (e.g., 3l , 3-Bromo-7-methoxy-4H-chromen-4-one) improve solubility in polar solvents like DMSO, as seen in 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (), which dissolves in chloroform and DMSO .
Hydroxy vs. Protected Derivatives:
  • The unprotected 3-hydroxy group in 3k and 3l enables hydrogen bonding but may limit stability. In contrast, methoxymethyl (MOM)-protected derivatives (e.g., 25-MOM in ) achieve higher synthetic yields (94%) due to reduced side reactions .

Preparation Methods

Microwave-Assisted Cyclization

Resorcinol derivatives react with 3,3-dimethylacrylic acid in methanesulfonic acid under microwave irradiation (70°C, 10–60 minutes). This method achieves high regioselectivity, favoring 7-hydroxy-2,2-dimethylchroman-4-one when starting with unsubstituted resorcinol. For 3,3-dimethyl substitution, resorcinol analogs with methyl groups at positions that map to the 3,3-positions post-cyclization are required.

Conditions Yield Regioselectivity Reference
Microwave, 70°C, 10 min98%Single isomer
Conventional heating, 70°C, 12 h89%Single isomer

Conventional Acid-Catalyzed Cyclization

Prolonged heating (12 hours) with P₂O₅ in methanesulfonic acid replicates microwave efficiency for large-scale production. Byproducts like dimerized compounds (e.g., 4a in) are minimized under optimized conditions.

Regioselective Bromination at Position 7

Electrophilic bromination dominates methodologies, though directing groups and catalysts critically influence regioselectivity.

Copper Bromide (CuBr)-Mediated Bromination

Adapted from protocols for 7-methoxy-2,2-dimethylchroman-4-one, this method replaces methoxy with bromine. Key steps include:

  • Substrate Preparation : 3,3-Dimethylchroman-4-one with a directing group (e.g., methoxy) at position 7.

  • Reaction : CuBr in chloroform/ethyl acetate (1:1) under reflux (1.5 hours).

  • Workup : Chromatography yields 7-bromo-3,3-dimethylchroman-4-one.

Parameter Value Outcome Reference
CatalystCuBr99% conversion for analogous substrates
Solvent SystemChloroform/EtOAc (1:1)High solubility of reactants
TemperatureRefluxAccelerated reaction kinetics

Note: Direct bromination of unsubstituted 3,3-dimethylchroman-4-one requires further optimization due to competing deactivation by the 4-ketone.

Palladium-Catalyzed Cross-Coupling

Advanced methods like Suzuki-Miyaura coupling may enable C–Br bond formation, though no peer-reviewed data exist for this specific substrate.

Alternative Synthetic Routes

Mitsunobu Cyclization

Asymmetric synthesis via intramolecular Mitsunobu reactions (e.g., DEAD, PPh₃) constructs chiral chromanones. While focused on 2,6-dimethyl derivatives, this strategy could be adapted for 3,3-dimethyl analogs with stereochemical control.

Green Chemistry Approaches

Microwave-assisted synthesis (as in and) reduces reaction times and solvent use. Flow chemistry systems further enhance scalability.

Summary of Key Data

Method Yield Regioselectivity Catalyst/Solvent Reference
Microwave cyclization89–98%Single isomerMethanesulfonic acid/P₂O₅
CuBr-mediated bromination~99%*Position 7CuBr, chloroform/EtOAc
Radical brominationN/ASpeculativeNBS, AIBN

*Estimated based on analogous substrates .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound for collaborative studies?

  • Document reaction calorimetry data to manage exothermicity risks. Implement QC/QA protocols (e.g., in-process controls via inline IR spectroscopy) and share raw NMR/TGA data in open-access repositories .

Comparative and Mechanistic Questions

Q. How does this compound compare to its fluoro or chloro analogs in terms of electronic properties and biological activity?

  • Fluorine’s electronegativity increases metabolic stability but reduces electrophilicity compared to bromine. Chlorine analogs exhibit intermediate reactivity. In vitro assays (e.g., CYP450 inhibition) and logP measurements quantify these differences .

Q. What mechanistic insights explain the superior catalytic activity of Pd/NHC systems over traditional ligands in cross-coupling reactions of this compound?

  • N-Heterocyclic carbene (NHC) ligands enhance oxidative addition rates due to strong σ-donation. In situ XAS spectroscopy tracks Pd oxidation states, while Eyring plots confirm lower activation energies compared to phosphine ligands .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Perform sensitivity analysis to identify force field inaccuracies or solvation model limitations. Report negative results transparently and validate with orthogonal assays (e.g., SPR or ITC) .

Q. What guidelines ensure ethical reporting of synthetic methodologies and data reproducibility?

  • Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Disclose all synthetic attempts, including failed conditions, in supplementary materials. Use CHEMDNER for standardized compound annotation .

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